N-[1-(4-cyclohexylphenyl)ethyl]acetamide
Description
N-[1-(4-Cyclohexylphenyl)ethyl]acetamide is an acetamide derivative characterized by a cyclohexyl-substituted phenyl group at the para position of the ethylamine backbone. The cyclohexyl moiety imparts significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor-binding affinity.
Properties
IUPAC Name |
N-[1-(4-cyclohexylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDCPYGLYIPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(1-(4-Chlorophenyl)ethyl)acetamide (19c)
- Structure : Chlorine substituent at the para position.
- Synthesis : Prepared via procedure B with >99% conversion and 97.7% enantiomeric excess (ee) using ligand L7 .
N-(1-(4-Methoxyphenyl)ethyl)acetamide (19d)
- Structure : Methoxy group at the para position.
- Synthesis : Similar to 19c, achieving 93.7% ee .
- Properties : The methoxy group introduces hydrogen-bonding capacity, improving water solubility. However, it may reduce CNS penetration due to increased hydrophilicity.
N-(4-Ethoxyphenyl)acetamide
- Structure : Ethoxy substituent at the para position.
- Molecular Data: C₁₀H₁₃NO₂, MW 179.22 g/mol .
- Applications : Used as a precursor in drug synthesis; ethoxy groups are associated with prolonged half-lives in vivo.
Functional Group Modifications
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Structure : Hydroxyl group at the para position.
- Pharmacology : Widely used as an analgesic and antipyretic. The hydroxyl group facilitates glucuronidation and sulfation, enhancing excretion .
- Limitations : Overdose risks due to hepatotoxic metabolite NAPQI.
N-(4-Acetyl-3-hydroxyphenyl)acetamide
- Structure : Acetyl and hydroxyl groups at positions 4 and 3.
- Molecular Data: C₁₀H₁₁NO₃, MW 193.20 g/mol .
- Applications : Intermediate in heterocyclic synthesis; acetyl groups may improve bioavailability.
Bulky Cyclohexyl Derivatives
2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide
- Structure: Cyclohexylphenyl core with a thioxo-benzylamino group.
- Properties: MW 352.49 g/mol; density 1.195 g/cm³.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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